molecular formula C26H26ClN3O3 B251016 3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B251016
M. Wt: 464 g/mol
InChI Key: USWJFUCTUAJNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of benzamide derivatives and has shown promising results in the field of neuroscience and cancer research.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of PKC activity. PKC is a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate these cellular processes and may have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, this compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is its ability to selectively inhibit PKC activity without affecting other cellular processes. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another area of interest is the exploration of the potential therapeutic benefits of this compound in various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of 3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with 4-(2-methylbenzoyl)piperazine in the presence of a catalyst. The resulting intermediate is then reacted with 3-chloro-4-methoxyaniline to yield the final product. The synthesis of this compound is a multi-step process that requires careful optimization to obtain high yields and purity.

Scientific Research Applications

3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which plays a crucial role in the regulation of neuronal function. By inhibiting PKC activity, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C26H26ClN3O3/c1-18-5-3-4-6-22(18)26(32)30-15-13-29(14-16-30)21-10-8-20(9-11-21)28-25(31)19-7-12-24(33-2)23(27)17-19/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

USWJFUCTUAJNEN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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